"5-Methyl-4-pyridin-4-YL-thiazol-2-ylamine" synthesis pathway
"5-Methyl-4-pyridin-4-YL-thiazol-2-ylamine" synthesis pathway
An In-Depth Technical Guide to the Synthesis of 5-Methyl-4-pyridin-4-yl-thiazol-2-ylamine
Executive Summary
5-Methyl-4-pyridin-4-yl-thiazol-2-ylamine is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a crucial structural motif and building block for more complex bioactive molecules. The 2-aminothiazole scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates. This guide provides a comprehensive overview of the most reliable and efficient pathway for its synthesis: the Hantzsch Thiazole Synthesis. We will delve into the strategic retrosynthetic analysis, the detailed mechanistic underpinnings of the core reaction, step-by-step experimental protocols for precursor and final product synthesis, and critical considerations for process optimization and safety. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the preparation of this valuable compound.
Introduction: The 2-Aminothiazole Scaffold
The target molecule, 5-Methyl-4-pyridin-4-yl-thiazol-2-ylamine, belongs to the 2-aminothiazole class of heterocycles. Thiazole derivatives are renowned for their wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] The presence of the pyridyl substituent further enhances its potential for forming key interactions with biological targets, making it a privileged scaffold in modern drug discovery.
Chemical Structure and Properties:
-
IUPAC Name: 5-Methyl-4-(pyridin-4-yl)-1,3-thiazol-2-amine
-
CAS Number: 94284-30-7[2]
-
Molecular Formula: C₉H₉N₃S
-
Molecular Weight: 191.25 g/mol
Retrosynthetic Strategy: The Hantzsch Synthesis Approach
The most direct and widely adopted method for constructing the 2-aminothiazole ring system is the Hantzsch Thiazole Synthesis.[3][4] This powerful reaction involves the condensation and cyclization of an α-haloketone with a thioamide-containing compound. For the synthesis of a 2-aminothiazole, the thioamide of choice is thiourea, a stable and inexpensive reagent.[5][6][7]
Our retrosynthetic analysis, therefore, disconnects the target molecule across the C-S and C-N bonds of the thiazole ring, identifying two primary starting materials:
-
Thiourea: Provides the N-C-N (amine and C2) fragment of the ring.
-
An α-haloketone: Provides the C4, C5, and the attached substituents. For our target, this is 2-bromo-1-(pyridin-4-yl)propan-1-one .
This strategy provides a convergent and efficient route to the final product.
Caption: Overall Synthetic Strategy.
Synthesis of Key Precursor: 2-Bromo-1-(pyridin-4-yl)propan-1-one
The synthesis of the α-haloketone is a critical prerequisite. This is typically achieved through the α-bromination of the corresponding ketone, 1-(pyridin-4-yl)propan-1-one.
Experimental Protocol: α-Bromination
-
Setup: To a solution of 1-(pyridin-4-yl)propan-1-one (1 equivalent) in a suitable solvent such as glacial acetic acid or diethyl ether, add hydrobromic acid (HBr, ~1.1 equivalents) to form the pyridinium salt. This prevents N-bromination and deactivation of the pyridine ring.
-
Bromination: Cool the mixture in an ice bath. Slowly add a solution of bromine (Br₂, 1 equivalent) in the same solvent dropwise with vigorous stirring. Maintain the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The disappearance of the bromine color is a good indicator of reaction progress. Monitor completion by Thin Layer Chromatography (TLC).
-
Workup: Pour the reaction mixture into ice-cold water. Carefully neutralize the solution with a base, such as solid sodium bicarbonate or a cold aqueous sodium hydroxide solution, until the pH is ~7-8. This will precipitate the product.
-
Isolation: Collect the crude product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be purified further by recrystallization from a solvent like ethanol if necessary.
Causality and Rationale:
-
Acidification: The initial addition of HBr protonates the pyridine nitrogen. This serves two purposes: it prevents the electrophilic bromine from reacting with the basic nitrogen and it increases the electron-withdrawing nature of the ring, which can help direct bromination to the α-carbon.
-
Controlled Temperature: The reaction is exothermic. Low-temperature addition of bromine is crucial to prevent side reactions, such as polybromination or degradation of the starting material.
The Core Reaction: Hantzsch Thiazole Synthesis
This section details the final, convergent step where the two key precursors are combined to form the target molecule.
Mechanistic Deep Dive
The Hantzsch synthesis is a robust cyclocondensation reaction. The mechanism proceeds through several logical steps:[5]
-
Nucleophilic Attack (S-Alkylation): The sulfur atom of thiourea, being a soft and potent nucleophile, attacks the electrophilic α-carbon of the bromo-ketone in an Sₙ2 reaction, displacing the bromide ion. This forms an isothiouronium salt intermediate.
-
Intramolecular Cyclization: One of the amino groups of the isothiouronium intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon.
-
Dehydration: The resulting tetrahedral intermediate readily eliminates a molecule of water to form the final, stable aromatic thiazole ring.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocol: Cyclocondensation
This protocol is based on well-established procedures for analogous 2-aminothiazole syntheses.[8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-(pyridin-4-yl)propan-1-one (1 equivalent) and thiourea (1.1 equivalents) in absolute ethanol.
-
Heating: Heat the mixture to reflux (approximately 78 °C) with constant stirring.
-
Reaction Monitoring: The reaction progress can be monitored by TLC. Typically, the reaction is complete within 2-4 hours. A precipitate, the hydrobromide salt of the product, may form as the reaction proceeds.
-
Isolation of Free Base: After cooling the reaction mixture to room temperature, pour it into an excess of cold water. Add a base, such as 10% sodium bicarbonate solution[9] or 2M sodium hydroxide[8], portion-wise with stirring until the mixture is alkaline (pH ~8-9).
-
Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake thoroughly with water to remove any inorganic salts, followed by a small amount of cold ethanol or diethyl ether to aid in drying. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture.
Process Parameters and Scientific Justification
| Parameter | Recommended Value | Justification / Rationale |
| Thiourea Stoichiometry | 1.1 - 1.2 equivalents | A slight excess of thiourea ensures complete consumption of the more valuable α-haloketone precursor. |
| Solvent | Absolute Ethanol | A polar protic solvent that effectively dissolves both reactants and facilitates the polar transition states of the reaction. Its boiling point is suitable for providing thermal energy without causing degradation.[8][9] |
| Temperature | Reflux (~78 °C) | Provides the necessary activation energy for both the initial Sₙ2 reaction and the subsequent cyclization and dehydration steps, ensuring a reasonable reaction rate.[9][10] |
| Reaction Time | 2 - 4 hours | This is a typical duration for Hantzsch syntheses. Monitoring by TLC is crucial for determining the exact endpoint and preventing potential side reactions from prolonged heating. |
| Workup Base | NaHCO₃ or NaOH | The reaction produces the hydrobromide salt of the aminothiazole. A base is required to deprotonate the product, rendering it neutral and insoluble in water for easy isolation by filtration.[8][9] |
Characterization
The identity and purity of the synthesized 5-Methyl-4-pyridin-4-yl-thiazol-2-ylamine should be confirmed using standard analytical techniques. Expected spectral data, based on analogous structures, would include:[9][11]
-
¹H NMR: Signals corresponding to the methyl protons (singlet, ~2.3-2.5 ppm), the pyridine ring protons (two doublets in the aromatic region, ~7.5-8.7 ppm), and the amine protons (a broad singlet, exchangeable with D₂O, ~6.5-7.5 ppm).
-
¹³C NMR: Resonances for the methyl carbon, the five distinct carbons of the thiazole and pyridine rings, with the C2 carbon bearing the amino group appearing at a characteristic downfield shift.
-
Mass Spectrometry (MS): A molecular ion peak (M⁺) corresponding to the calculated molecular weight of the compound (191.25 m/z).
Safety Considerations
-
α-Haloketones: These compounds are potent lachrymators and skin irritants. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Bromine: Is highly corrosive, toxic, and volatile. It should be handled with extreme care in a fume hood.
-
Solvents and Reagents: Standard laboratory precautions should be taken when handling ethanol, acids, and bases.
Conclusion
The Hantzsch thiazole synthesis offers a highly effective, reliable, and scalable pathway for the production of 5-Methyl-4-pyridin-4-yl-thiazol-2-ylamine. By carefully controlling the synthesis of the key 2-bromo-1-(pyridin-4-yl)propan-1-one intermediate and optimizing the conditions of the final cyclocondensation reaction, researchers can obtain this valuable chemical building block in high yield and purity. This guide provides the fundamental knowledge and practical protocols necessary to successfully implement this synthesis in a laboratory setting.
References
-
PubChem. 5-methyl-4H,5H,6H,7H-[9][12]thiazolo[5,4-c]pyridin-2-amine. National Center for Biotechnology Information. URL: [Link]
-
ResearchGate. Hantzsch thiazole synthesis. URL: [Link]
-
Farmacia Journal. SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. URL: [Link]
-
Pharmaffiliates. 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine. URL: [Link]
-
YouTube. synthesis of thiazoles. URL: [Link]
-
National Center for Biotechnology Information. 5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine. URL: [Link]
-
ResearchGate. The Hantzsch Thiazole Synthesis. URL: [Link]
- Google Patents. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
-
National Center for Biotechnology Information. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. URL: [Link]
-
National Center for Biotechnology Information. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. URL: [Link]
- Google Patents. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
-
National Center for Biotechnology Information. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. URL: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Synthesis of some new 5- substituted of. URL: [Link]
-
Brieflands. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. URL: [Link]
-
PubChem. 3-methyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)pyridin-2-amine. National Center for Biotechnology Information. URL: [Link]
-
ResearchGate. Novel 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones: synthesis, docking and antimycobacterial testing. URL: [Link]
-
ResearchGate. The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. URL: [Link]
-
ResearchGate. 5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine. URL: [Link]
-
MDPI. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. URL: [Link]
-
MDPI. Biological Applications of Thiourea Derivatives: Detailed Review. URL: [Link]
-
National Center for Biotechnology Information. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. URL: [Link]
-
AJOL. THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG. URL: [Link]
-
ResearchGate. Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole- 5-yl-azoles as potential antimicrobial agents. URL: [Link]
-
MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. URL: [Link]
-
National Center for Biotechnology Information. 1-(4-Bromophenyl)-1-(4-nitrobenzoyl)thiourea. URL: [Link]
-
Bulgarian Chemical Communications. Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. URL: [Link]
-
National Center for Biotechnology Information. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. URL: [Link]
-
PubChem. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. National Center for Biotechnology Information. URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4-methyl-5-(pyridin-4-yl)thiazol-2-amine | 94284-30-7 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine | C7H11N3S | CID 2397998 - PubChem [pubchem.ncbi.nlm.nih.gov]
